Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18324108
InChI: InChI=1S/C11H7F3N2O3/c1-2-18-11(17)10-15-9(16-19-10)5-3-7(13)8(14)4-6(5)12/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C11H7F3N2O3
Molecular Weight: 272.18 g/mol

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.:

Cat. No.: VC18324108

Molecular Formula: C11H7F3N2O3

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate -

Specification

Molecular Formula C11H7F3N2O3
Molecular Weight 272.18 g/mol
IUPAC Name ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Standard InChI InChI=1S/C11H7F3N2O3/c1-2-18-11(17)10-15-9(16-19-10)5-3-7(13)8(14)4-6(5)12/h3-4H,2H2,1H3
Standard InChI Key PTJOCOLKQORAPL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2F)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2,4-oxadiazole ring (C₂N₂O) fused to a 2,4,5-trifluorophenyl group at position 3 and an ethyl ester at position 5. X-ray crystallography of analogous oxadiazoles reveals planar ring systems with bond lengths of 1.32–1.38 Å for N–O and 1.28–1.30 Å for C=N, consistent with aromatic delocalization . The trifluorophenyl group introduces significant electronegativity, with fluorine atoms at the 2, 4, and 5 positions creating a dipole moment of 2.1–2.4 D, as calculated via density functional theory (DFT) .

Physicochemical Characteristics

Key properties include:

PropertyValueMethod
Molecular Weight272.18 g/molMass spectrometry
logP (Partition Coefficient)3.2 ± 0.1HPLC (C18 column)
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
Melting Point98–100°CDifferential scanning calorimetry

The ethyl ester enhances lipophilicity (logP = 3.2), facilitating membrane permeability, while the trifluorophenyl group reduces metabolic oxidation by cytochrome P450 enzymes, as observed in vitro with a 40% lower clearance rate compared to non-fluorinated analogs .

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves a two-step process:

  • Condensation: Reaction of 2,4,5-trifluorobenzohydrazide with ethyl cyanoacetate in ethanol under reflux (78°C, 12 h), yielding an intermediate amidoxime .

  • Cyclization: Treatment with thionyl chloride (SOCl₂) at 0–5°C to form the oxadiazole ring, followed by neutralization with sodium bicarbonate.

Typical Reaction Conditions:

StepReagentsTemperatureYield
CondensationEthanol, 12 h78°C65%
CyclizationSOCl₂, 2 h0–5°C72%

Scalability Challenges

Large-scale production (>100 g) faces hurdles in purification due to byproducts like ethyl chloride and residual hydrazides. Patent US6951946B2 recommends using alkali metal carbonates (e.g., K₂CO₃) during cyclization to suppress side reactions, improving yields to 78% at the kilogram scale . Microwave-assisted synthesis reduces reaction time to 2 h but requires specialized equipment .

Biological Activities and Mechanisms

Enzymatic Inhibition

Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 12.3 μM, likely due to hydrophobic interactions between the trifluorophenyl group and the enzyme’s active site. Comparative data:

TargetIC₅₀ (μM)Reference Compound (IC₅₀)
COX-212.3Celecoxib (0.04 μM)
Acetylcholinesterase>50Donepezil (0.01 μM)

Applications in Drug Discovery

Lead Compound Development

The compound serves as a scaffold for derivatization:

  • Ester Hydrolysis: Conversion to the carboxylic acid improves water solubility (1.8 mg/mL) but reduces logP to 2.1 .

  • Fluorine Substitution: Replacing 5-F with Cl increases COX-2 inhibition (IC₅₀ = 8.7 μM) but elevates hepatotoxicity in rat models.

Agrochemistry Applications

Patent data highlights utility as a fungicide precursor, with EC₅₀ values of 15 ppm against Botrytis cinerea in greenhouse trials .

Future Research Directions

Mechanistic Elucidation

Advanced studies using cryo-EM or X-ray crystallography are needed to map binding modes with biological targets.

Toxicity Profiling

Subchronic toxicity studies in rodents (28-day exposure, 100 mg/kg/day) are pending, though acute toxicity (LD₅₀ > 2,000 mg/kg) suggests a wide safety margin.

Process Chemistry Innovations

Continuous-flow systems with immobilized catalysts (e.g., Pd/C) could enhance scalability while reducing waste generation .

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